molecular formula C12H13N5O2 B2841121 N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2189435-03-6

N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2841121
CAS No.: 2189435-03-6
M. Wt: 259.269
InChI Key: KBDZEDPJCAZAOC-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isoxazole ring, a pyrimidine moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the isoxazole ring, followed by the introduction of the pyrimidine and azetidine moieties. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable for investigating biochemical pathways.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structural features enable it to bind to specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine can be compared to other compounds with similar structural features, such as:
    • (5-Methylisoxazol-3-yl)(3-(pyrimidin-2-ylamino)pyrrolidin-1-yl)methanone
    • (5-Methylisoxazol-3-yl)(3-(pyrimidin-2-ylamino)piperidin-1-yl)methanone

Uniqueness

The uniqueness of this compound lies in its combination of the isoxazole, pyrimidine, and azetidine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-8-5-10(16-19-8)11(18)17-6-9(7-17)15-12-13-3-2-4-14-12/h2-5,9H,6-7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDZEDPJCAZAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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